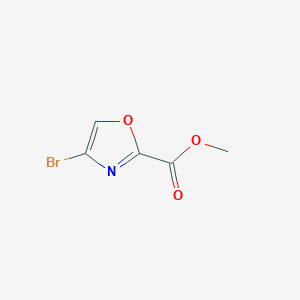
Methyl 4-bromooxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromooxazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H4BrNO3. This compound is characterized by the presence of a bromine atom at the fourth position of the oxazole ring and a carboxylate ester group at the second position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-bromooxazole-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl oxazole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is optimized to minimize by-products and maximize the yield of the target compound.
化学反応の分析
Types of Reactions: Methyl 4-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles at the bromine position.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Alcohol derivatives of the ester group.
科学的研究の応用
Methyl 4-bromooxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of methyl 4-bromooxazole-2-carboxylate is primarily related to its ability to undergo various chemical transformations. The bromine atom and the ester group provide reactive sites for nucleophilic substitution and other reactions. These transformations enable the compound to interact with biological targets and pathways, leading to its observed effects in biological systems.
類似化合物との比較
Methyl 2-bromo-4-oxazolecarboxylate: Similar structure with bromine at the second position.
Methyl 2-bromothiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Comparison:
Methyl 4-bromooxazole-2-carboxylate: is unique due to the position of the bromine atom and the ester group, which influence its reactivity and applications.
Methyl 2-bromo-4-oxazolecarboxylate:
Methyl 2-bromothiazole-4-carboxylate: has a sulfur atom in the ring, leading to different electronic properties and reactivity compared to the oxazole analog.
特性
IUPAC Name |
methyl 4-bromo-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSDWRDJZZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














